molecular formula C13H14ClN3 B1483093 2-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine CAS No. 2098137-60-9

2-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine

Cat. No. B1483093
CAS RN: 2098137-60-9
M. Wt: 247.72 g/mol
InChI Key: LRYSWUWDBPXBDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine” is a complex organic compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are often used in the synthesis of various pharmaceutical compounds .

Scientific Research Applications

Pharmaceutical Compound Synthesis

This compound is utilized in the synthesis of various pharmaceuticals. Its structure allows for the creation of molecules with potential therapeutic effects. For instance, it can be used to develop compounds with anti-inflammatory or analgesic properties due to its pyrazole core, which is a common motif in drugs targeting these conditions .

Neonicotinoid Compounds

Researchers are exploring the use of this chemical in the development of new neonicotinoid compounds. These are a class of neuro-active insecticides chemically similar to nicotine and have applications in agriculture for pest control .

Magnetic Resonance Imaging (MRI) Contrast Agents

The compound’s derivatives may be used in the synthesis of contrast agents for MRI. Specifically, it can contribute to the creation of Gd3+ diethylenetriaminepentaacetic acid bisamide complexes, which are sensitive to Zn2+ ions and enhance the imaging of biological tissues .

Catalysis in Organic Synthesis

It can act as a reagent in base-catalyzed alkylation reactions. This is particularly useful in the modification of larger organic molecules, such as calixarenes, which have applications in creating molecular sensors and separation materials .

properties

IUPAC Name

2-[5-(chloromethyl)-1-(cyclopropylmethyl)pyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3/c14-8-11-7-13(12-3-1-2-6-15-12)16-17(11)9-10-4-5-10/h1-3,6-7,10H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYSWUWDBPXBDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=CC=CC=N3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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